molecular formula C12H7ClFNO2 B1420992 5-Chloro-6-(3-fluorophenyl)nicotinic acid CAS No. 1033845-06-5

5-Chloro-6-(3-fluorophenyl)nicotinic acid

Cat. No. B1420992
M. Wt: 251.64 g/mol
InChI Key: JSNHHNDGHAQSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902373B2

Procedure details

To a round bottom flask was added 5,6-dichloronicotinic acid (500 mg, 2.60 mmol), 3-fluorophenylboronic acid (364 mg, 2.60 mmol), DMF (25 mL), 2 M Cs2CO3 (6 mL) and Pd(Ph3)4 (30.1 mg, 0.0026 mmol). The reaction mixture was heated to 90° C. for 3 hrs and then allowed to cool to rt. The mixture was diluted with ethyl acetate/water and the layers separated. The organic layer was washed with brine, dried (MgSO4) and the solvent removed to give a solid, which was purified by chromatography (silica, DCM/MeOH) to give the desired product, 5-chloro-6-(3-fluorophenyl)nicotinic acid (623 mg, 95%). LC/MS (M+H)=252 observed, 252.02 expected.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
30.1 mg
Type
reactant
Reaction Step One
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[F:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][CH:18]=1.CN(C=O)C.C([O-])([O-])=O.[Cs+].[Cs+]>C(OCC)(=O)C.O>[Cl:1][C:2]1[C:3]([C:17]2[CH:16]=[CH:15][CH:14]=[C:13]([F:12])[CH:18]=2)=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Name
Quantity
364 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)B(O)O
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Pd(Ph3)4
Quantity
30.1 mg
Type
reactant
Smiles
Step Two
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (silica, DCM/MeOH)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)O)C1)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 623 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.